

Application Notes and Protocols: Cu-In Alloys in Low-Temperature Soldering

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Compound of Interest

Compound Name: *Copper;indium*

CAS No.: *12053-87-1*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Copper-Indium (Cu-In) alloys in low-temperature soldering applications. The information is intended to guide researchers and professionals in the development and characterization of reliable solder joints for temperature-sensitive electronic components.

Introduction to Cu-In Alloys for Low-Temperature Soldering

Low-temperature soldering is a critical technology for the assembly of electronic devices containing temperature-sensitive components, with processes generally operating below 180°C.[1] Traditional lead-free solders, such as tin-silver-copper (SAC) alloys, require peak reflow temperatures between 230°C and 250°C, which can induce thermal stress and damage to delicate components.[1] The incorporation of indium (In) and copper (Cu) into solder alloys offers a promising solution for reducing soldering temperatures while maintaining or even enhancing the mechanical and thermal properties of the solder joint.

Indium is a key element in lowering the melting point of solder alloys.[1] The addition of copper contributes to improved wetting characteristics and can enhance the mechanical properties of the solder.[2] Furthermore, copper helps in reducing the growth rate of intermetallic compounds (IMCs), which is beneficial for long-term joint reliability. The combination of these elements allows for the creation of robust solder joints at lower process temperatures, mitigating issues like component warpage and reducing energy consumption.[1]

Quantitative Data on Cu-In Solder Alloys

The following tables summarize key quantitative data for various solder alloys, including those containing copper and indium, to facilitate comparison.

Table 1: Physical and Thermal Properties of Selected Solder Alloys

Solder Alloy Composition (wt%)	Melting Point (°C)	Thermal Conductivity (W/m·K)	Coefficient of Thermal Expansion (CTE) (ppm/°C)
Sn63/Pb37 (for comparison)	183	50	24.5
Sn96.5/Ag3.0/Cu0.5 (SAC305)	217 - 220	58	21.8
Sn42/Bi58	138	-	-
In-48Sn	118	-	-
In-Sn-2.0Cu	-	-	-
In-Sn-8.0Cu	-	-	-
Sn-40Bi-0.1Cu	-	-	-

Note: Data for some Cu-In alloys are not readily available in a consolidated format. The table will be updated as more comprehensive data is published.

Table 2: Mechanical Properties of Selected Solder Alloys

Solder Alloy Composition (wt%)	Shear Strength (MPa)
Sn63/Pb37 (for comparison)	~45.5
Sn96.5/Ag3.0/Cu0.5 (SAC305)	~59
In-Sn-2.0Cu/Cu joint	16.5
Sn-40Bi-0.1Cu	-

Experimental Protocols

This section provides detailed protocols for key experiments related to the application of Cu-In alloys in low-temperature soldering.

Substrate Preparation

Proper substrate preparation is crucial for achieving good wetting and a reliable solder joint. The following protocol is for preparing copper substrates:

- **Mechanical Cleaning:** Begin by mechanically cleaning the copper substrate to remove any surface contaminants and oxides. This can be achieved by polishing with a series of silicon carbide (SiC) papers with progressively finer grit sizes (e.g., 600, 800, 1200 grit).
- **Chemical Cleaning:** Following mechanical polishing, immerse the substrates in a solution of 10% hydrochloric acid (HCl) for approximately 20-30 seconds to remove any remaining oxide layers.
- **Rinsing and Drying:** Thoroughly rinse the substrates with deionized (DI) water and then dry them using a stream of nitrogen or clean, compressed air.
- **Storage:** If not used immediately, store the cleaned substrates in a desiccator or a nitrogen-purged environment to prevent re-oxidation.

Solder Paste Application

Solder paste is typically applied to the substrate using a stencil printing process.

- **Stencil Selection:** Choose a stainless steel stencil with an appropriate thickness, typically ranging from 0.10mm for fine-pitch components to 0.20mm for larger components.[3] The aperture design should be optimized for the specific land pattern on the printed circuit board (PCB). A common recommendation for fine-pitch components is a 5-15% reduction in aperture area to prevent solder bridging.[4]
- **Solder Paste Handling:** Before use, allow the refrigerated solder paste to reach ambient temperature for at least 2 hours to prevent moisture condensation.[5]
- **Printing Process:** Align the stencil with the pads on the substrate. Apply a bead of solder paste along one edge of the stencil. Use a squeegee to spread the paste across the stencil with a single, smooth stroke, filling the apertures.
- **Stencil Removal:** Carefully lift the stencil vertically to leave well-defined solder paste deposits on the substrate pads.

Low-Temperature Reflow Soldering Profile

A carefully controlled reflow profile is essential for creating high-quality solder joints. The following is a typical profile for low-temperature solders, which should be adapted based on the specific solder paste and components being used.

- **Preheat Zone:**
 - Ramp Rate: 1-3°C/second.
 - Purpose: Gradually raises the temperature of the assembly to prevent thermal shock to the components.
- **Soak Zone:**
 - Temperature: 100-150°C.
 - Time: 60-120 seconds.
 - Purpose: Allows the entire assembly to reach a uniform temperature and activates the flux in the solder paste to remove oxides.

- Reflow Zone:
 - Peak Temperature: Typically 20-40°C above the liquidus temperature of the solder alloy. For many low-temperature alloys, this will be in the range of 170-190°C.[6]
 - Time Above Liquidus (TAL): 30-90 seconds.[5]
 - Purpose: Melts the solder, allowing it to wet the pads and component leads and form the solder joint.
- Cooling Zone:
 - Ramp Rate: 1-4°C/second.[5]
 - Purpose: Rapidly cools the assembly to solidify the solder and form a fine-grained microstructure, which generally improves the mechanical properties of the joint.

Solder Joint Characterization

Shear testing is a common method to evaluate the mechanical strength of solder joints.

- Specimen Preparation: Prepare lap shear specimens by soldering two metal substrates (e.g., copper coupons) together with the Cu-In solder alloy, following the protocols for substrate preparation, solder application, and reflow. The overlap area should be consistent for all samples.
- Testing Machine: Use a universal testing machine (UTM) equipped with grips to hold the specimen.
- Test Procedure:
 - Secure the specimen in the grips of the UTM, ensuring proper alignment to apply a pure shear force.
 - Apply a tensile load to the specimen at a constant crosshead speed (e.g., 1.3 mm/min as specified in some ASTM standards for plastics, which can be adapted).[7]
 - Record the load as a function of displacement until the solder joint fails.

- **Data Analysis:** The shear strength is calculated by dividing the maximum load at failure by the bonded area of the solder joint.

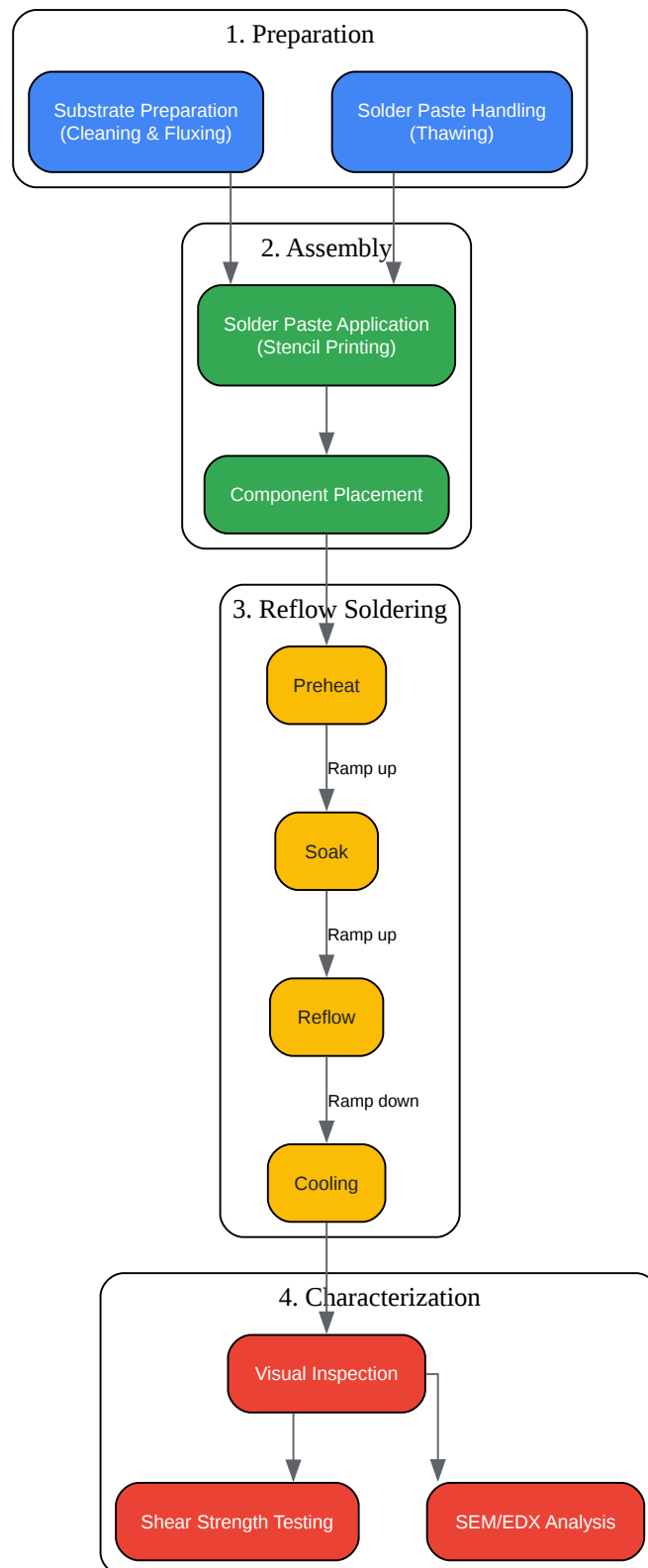
SEM analysis provides detailed information about the microstructure of the solder joint, including the intermetallic compound (IMC) layer.

- **Sample Cross-Sectioning:** Carefully cut a cross-section of the solder joint using a low-speed diamond saw.
- **Mounting:** Mount the cross-sectioned sample in an epoxy resin.
- **Grinding and Polishing:**
 - Grind the sample using a series of SiC papers with decreasing grit size (e.g., 600, 800, 1200).
 - Polish the sample with diamond suspensions of decreasing particle size (e.g., 6 μm , 3 μm , 1 μm) on a polishing cloth.
 - A final polishing step with a colloidal silica suspension may be used to achieve a mirror-like finish.
- **Etching (Optional):** To reveal the microstructure more clearly, the sample can be etched with a suitable chemical etchant. For Sn-based solders, a solution of 2% HCl in ethanol can be effective.
- **SEM Imaging:**
 - Ensure the sample is clean and dry.
 - Coat the sample with a thin layer of a conductive material (e.g., gold or carbon) if it is not sufficiently conductive.
 - Place the sample in the SEM chamber.
 - Use backscattered electron (BSE) imaging to observe the different phases within the solder joint, as the contrast in BSE images is sensitive to the atomic number of the

elements.[3] This is particularly useful for visualizing the IMC layer at the solder/substrate interface.

Visualizations

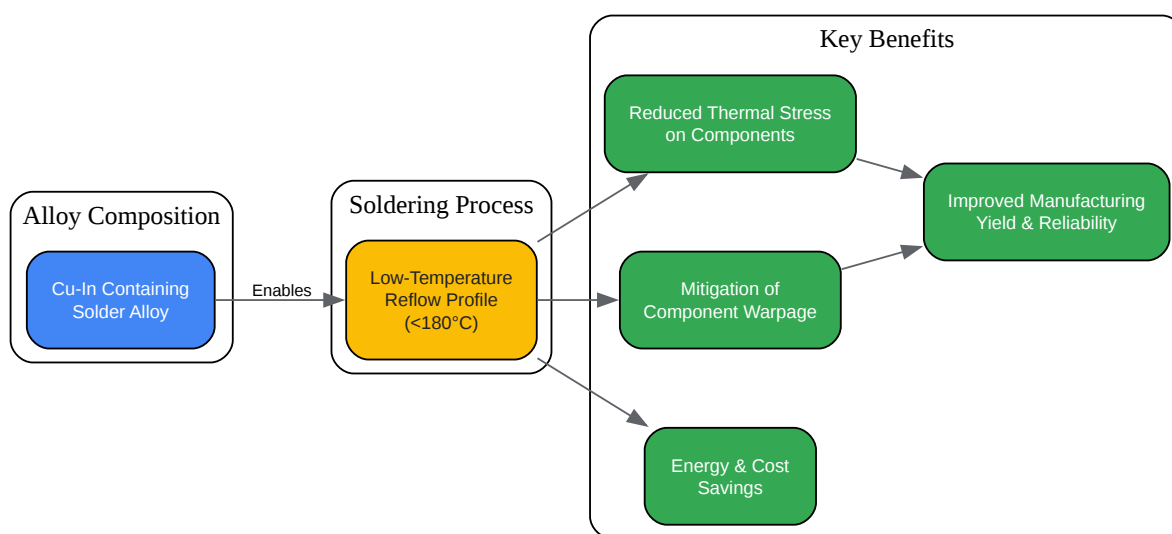
Experimental Workflow for Low-Temperature Soldering



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Caption: Experimental workflow for low-temperature soldering using Cu-In alloys.

Advantages of Low-Temperature Soldering with Cu-In Alloys



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Caption: Logical relationship of benefits derived from using Cu-In alloys for low-temperature soldering.

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